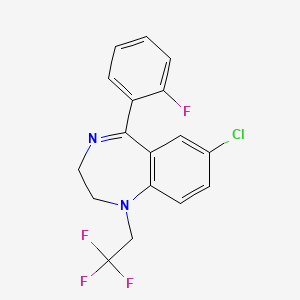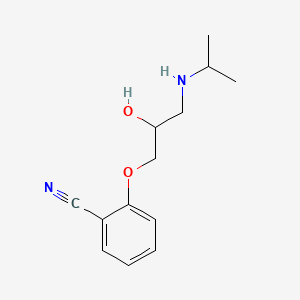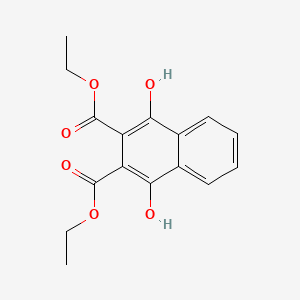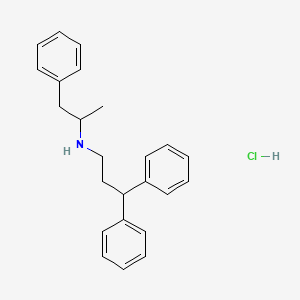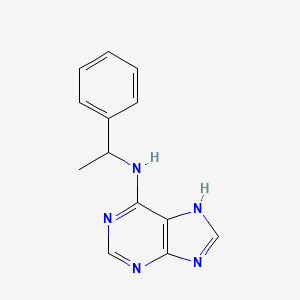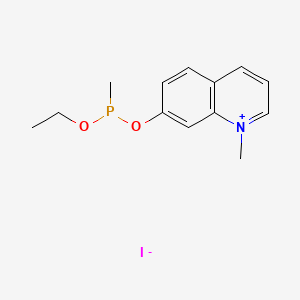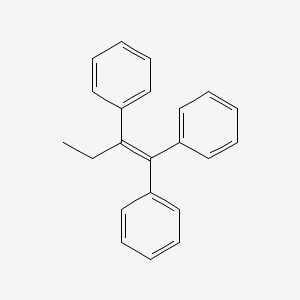
2,2,3,3-Tetramethylcyclopropanecarboxamide
Vue d'ensemble
Description
2,2,3,3-Tetramethylcyclopropanecarboxamide is an organic compound with the chemical formula C8H15NO . It is a cyclic amide, consisting of a cyclopropane ring with four methyl groups attached to it, and an amide functional group attached to one of the carbon atoms in the ring . It is a white crystalline solid .
Synthesis Analysis
The synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide has been reported in the literature . The compound was synthesized as a white crystalline solid with a yield of 89% . The melting point of the compound was reported to be 89–91 °C .
Molecular Structure Analysis
The molecular formula of 2,2,3,3-Tetramethylcyclopropanecarboxamide is C8H15NO . The average mass of the molecule is 141.211 Da, and the monoisotopic mass is 141.115356 Da .
Physical And Chemical Properties Analysis
2,2,3,3-Tetramethylcyclopropanecarboxamide is a white crystalline solid . The compound has a molecular weight of 141.21 g/mol . The compound has a topological polar surface area of 43.1 Ų .
Applications De Recherche Scientifique
Synthesis of Pharmaceutically Important Compounds
Amide and amine derivatives of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA), which is closely related to 2,2,3,3-Tetramethylcyclopropanecarboxamide, are used as intermediates in the synthesis of a wide variety of pharmaceutically important compounds . These derivatives play a crucial role in the development of new drugs and therapeutic agents.
Central Nervous System-Active Compounds
TMCA has been used as a starting material for the synthesis of central nervous system-active compounds . This highlights the potential of 2,2,3,3-Tetramethylcyclopropanecarboxamide in the development of treatments for neurological disorders.
Inhibition of Histone Deacetylases
The compound has been studied for its ability to inhibit histone deacetylases (HDACs) . HDAC inhibitors are a class of compounds that have therapeutic potential in cancer treatment, as they can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Anticonvulsant Potency
Derivatives of TMCA have been synthesized and tested in rodent models for their anticonvulsant potency . This suggests that 2,2,3,3-Tetramethylcyclopropanecarboxamide could be valuable in the research and development of new antiepileptic drugs.
Cytotoxicity Against Tumor Cells
Studies have explored the cytotoxic effects of TMCA and its derivatives on tumor cells . This research could lead to the development of new chemotherapeutic agents that are more effective and have fewer side effects.
Synthesis of CNS-Active VPA Constitutional Isomers
The compound has been used in the preparation of constitutional isomers of valproic acid (VPA), a major antiepileptic drug . These isomers could offer alternative therapeutic options with potentially different pharmacological profiles.
Development of Novel Anticonvulsant Derivatives
Research has been conducted on the synthesis of novel anticonvulsant derivatives from cyclic analogues of VPA, using TMCA as a precursor . This work contributes to the ongoing search for more effective treatments for epilepsy.
Facile Synthesis Procedures
Efficient one-pot procedures for the preparation of amide derivatives of TMCA have been developed, which are important for the pharmaceutical industry . These procedures simplify the synthesis process, making it more cost-effective and accessible for drug development.
Orientations Futures
Mécanisme D'action
Target of Action
2,2,3,3-Tetramethylcyclopropanecarboxamide (TMCA) is a versatile intermediate for the synthesis of a wide variety of pharmaceutically important compounds . .
Mode of Action
It’s known that tmca can be converted into various amide and amine derivatives . These derivatives could interact with their respective targets, leading to different biochemical changes.
Biochemical Pathways
Tmca and its derivatives play a crucial role in the synthesis of various pharmaceutical compounds , suggesting that they may be involved in a wide range of biochemical pathways.
Pharmacokinetics
The synthesis of tmca involves the treatment of tmca in n,n-dimethylacetamide (dmac) with thionyl chloride and stoichiometric amounts of reactant amines . This suggests that the compound’s bioavailability could be influenced by these synthesis conditions.
Result of Action
Given its role as an intermediate in the synthesis of various pharmaceutical compounds , it can be inferred that the effects of its action would vary depending on the specific derivative and its respective target.
Action Environment
The synthesis of tmca involves specific reaction conditions, such as low temperature and the use of certain reagents . These factors could potentially influence the compound’s action and stability.
Propriétés
IUPAC Name |
2,2,3,3-tetramethylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFAFRJZNUBKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203774 | |
| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55265-53-7 | |
| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055265537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main advantage of TMCD over the current leading antiepileptic drug, valproic acid (VPA)?
A: While VPA is effective in treating various forms of epilepsy, it carries a risk of serious side effects like hepatotoxicity and teratogenicity [, , ]. TMCD and several of its derivatives have demonstrated superior anticonvulsant potency compared to VPA in animal models, while also exhibiting a significantly reduced teratogenic profile [, , , ]. This suggests that TMCD and its derivatives could potentially offer a safer and more effective treatment option for epilepsy.
Q2: How does the structure of TMCD relate to its anticonvulsant activity?
A: TMCD is a cyclic analogue of VPA []. Research suggests that incorporating a tetramethylcyclopropyl moiety into the structure, particularly in amide derivatives, significantly enhances anticonvulsant activity [, ]. Further modifications, such as the introduction of α-halo substituents, have been shown to further increase potency []. For example, α-Fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide (α-F-TMCD) exhibited a 120-fold increase in potency compared to VPA in the rat subcutaneous metrazol (scMet) test [].
Q3: Has TMCD demonstrated efficacy in any specific animal models of epilepsy?
A: Yes, in addition to standard seizure tests like the maximal electroshock (MES) and scMet tests, TMCD and its derivatives have shown promising results in more specific models. For instance, α-F-TMCD effectively suppressed seizures in the 6 Hz psychomotor mouse model, the hippocampal-kindled rat model, and the pilocarpine-induced status epilepticus rat model []. These findings highlight the potential of TMCD derivatives as broad-spectrum antiepileptic agents.
Q4: Are there any derivatives of TMCD that show particular promise as drug candidates?
A4: Research highlights several promising TMCD derivatives:
- α-F-TMCD: Shows significantly increased potency compared to VPA and a favorable safety profile in preclinical studies [].
- N-methoxy-2,2,3,3-tetramethylcyclopropanecarboxamide (N-methoxy-TMCD): Exhibits potent anticonvulsant activity with reduced teratogenicity compared to VPA [].
- 2,2,3,3-tetramethylcyclopropanecarbonylurea (TMC-urea): Demonstrates potent anticonvulsant activity and a wider safety margin compared to VPA [, ].
Q5: Beyond anticonvulsant activity, have any other potential therapeutic applications been explored for TMCD derivatives?
A: Research indicates that some TMCD derivatives, such as VCD and DID, may hold potential for treating neuropathic pain []. They demonstrated potent antiallodynic effects in the rat spinal nerve ligation (SNL) model, with efficacy comparable to gabapentin, a leading drug for neuropathic pain management [].
Q6: What are the next steps in the development of TMCD and its derivatives as potential therapeutics?
A6: While preclinical studies have shown promise, further research is crucial:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Decasodium;[(2R,3S,4R,5R)-1-oxo-1-[3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentasulfonatooxyhexanoyl]amino]propylamino]-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1202382.png)
![(15S,16S,18R)-16-Hydroxy-16-[(2-hydroxyethylamino)methyl]-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1202383.png)
![7-[3-[(2-Cyclohexyl-2-oxoethylidene)amino]-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1202385.png)
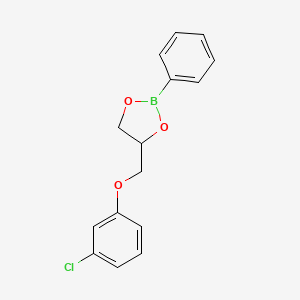
![(7S,9S)-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-9-(2-hydroxy-1-oxoethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1202388.png)
